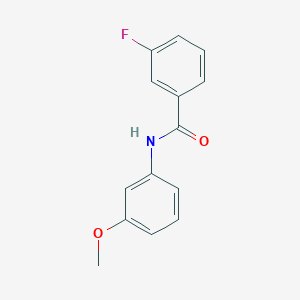

3-fluoro-N-(3-methoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds structurally related to 3-Fluoro-N-(3-methoxyphenyl)benzamide, often involves the condensation of appropriate anilines with benzoyl chloride in aqueous or non-aqueous mediums. Various methods, including microwave-assisted synthesis, have been explored to enhance the efficiency and selectivity of these synthesis processes. For example, catalyst- and solvent-free synthesis methods have been developed for related compounds through microwave-assisted Fries rearrangement, demonstrating an efficient approach to benzamide derivatives (Moreno-Fuquen et al., 2019).

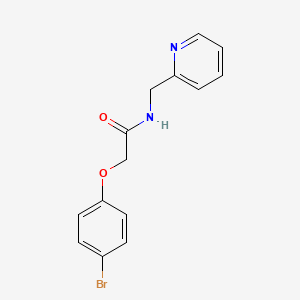

Molecular Structure Analysis

Molecular structure analysis of benzamide compounds, including 3-Fluoro-N-(3-methoxyphenyl)benzamide, often employs techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation. These analyses reveal the crystalline structure, molecular geometry, vibrational frequencies, and electronic properties, including HOMO and LUMO energies and thermodynamic properties. For instance, studies have shown how the planarity of certain peptide bonds confers high stability, influencing the molecule's reactivity and supramolecular properties (Demir et al., 2015).

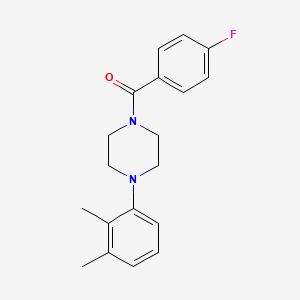

Chemical Reactions and Properties

3-Fluoro-N-(3-methoxyphenyl)benzamide, like its analogs, participates in various chemical reactions that highlight its reactivity and potential applications. The fluorine atom's presence significantly affects the molecule's chemical behavior, facilitating nucleophilic substitution reactions that are central to synthesizing fluorinated heterocycles, a key area of interest due to their pharmacological relevance. Theoretical evaluations, including DFT studies, provide insights into the molecule's chemical reactivity, further elucidated by molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans (Wu et al., 2017).

Physical Properties Analysis

The physical properties of 3-Fluoro-N-(3-methoxyphenyl)benzamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure and intermolecular interactions. Concomitant polymorphism and the role of molecular disorder in determining these properties have been observed in closely related compounds. For example, the presence of fluorine and methoxy groups affects the compound's crystal packing and polymorphism, demonstrating the importance of structural variations on physical properties (Chopra & Row, 2008).

Eigenschaften

IUPAC Name |

3-fluoro-N-(3-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRLXRSVFNWGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(3-methoxyphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(2S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5675913.png)

![3-(3-oxo-3-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5675916.png)

![2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5675922.png)

![8-(2-chlorobenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5675937.png)

![(2,4-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5675966.png)

![3-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5675980.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B5675988.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5675992.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5676001.png)